Coumarin, 6-nitro-3-(2-pyridyl)-
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Overview
Description
Coumarin, 6-nitro-3-(2-pyridyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 6-nitro-3-(2-pyridyl)- typically involves the reaction of substituted salicylaldehydes with 2-pyridylacetonitrile . This reaction can be catalyzed by various agents, including bases like potassium carbonate, and often requires solvents such as dry acetone . The reaction conditions usually involve moderate temperatures around 50°C .
Industrial Production Methods
Industrial production methods for coumarin derivatives often utilize green chemistry principles, such as using environmentally friendly solvents and catalysts . The Knoevenagel reaction is a common method for synthesizing coumarin derivatives, including Coumarin, 6-nitro-3-(2-pyridyl)- .
Chemical Reactions Analysis
Types of Reactions
Coumarin, 6-nitro-3-(2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the coumarin ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents for these reactions include potassium carbonate, sodium borohydride, and halogenating agents. The conditions typically involve moderate temperatures and the use of solvents like acetone or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Coumarin, 6-nitro-3-(2-pyridyl)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Coumarin, 6-nitro-3-(2-pyridyl)- involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and target signaling pathways like PI3K/Akt/mTOR . These interactions lead to effects such as the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Warfarin: An anticoagulant drug derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Esculin: Used in the treatment of hemorrhoids.
Uniqueness
The presence of both a nitro group and a pyridyl group allows for unique interactions with molecular targets, making it a valuable compound in various fields of research and industry .
Biological Activity
Coumarin, 6-nitro-3-(2-pyridyl)- is a synthetic derivative of coumarin, a compound known for its diverse biological activities. This article explores the biological activity of this specific coumarin derivative, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Coumarins
Coumarins are a class of compounds characterized by a benzopyrone structure. They are widely studied for their anticoagulant , anti-inflammatory , antimicrobial , and anticancer properties. The presence of various substituents on the coumarin core significantly influences their biological activities .
Biological Activities
The biological activities of Coumarin, 6-nitro-3-(2-pyridyl)- can be categorized into several pharmacological effects:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes and pathways associated with cancer progression, such as the PI3K/Akt/mTOR signaling pathway .
- Antimicrobial Properties : Coumarin derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The nitro group in this compound enhances its efficacy against microbial strains .
- Anti-inflammatory Effects : Studies suggest that this coumarin derivative can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, which contributes to their protective effects on cellular membranes. This property is crucial in preventing oxidative stress-related damage .
The biological activity of Coumarin, 6-nitro-3-(2-pyridyl)- is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as carbonic anhydrase and lipoxygenases, which play critical roles in cancer progression and inflammation .
- Cell Cycle Arrest : It induces cell cycle arrest at different phases (G0/G1/S/M), leading to apoptosis in cancer cells. This is mediated through caspase-dependent pathways and alterations in Bcl-2 family proteins .
Research Findings and Case Studies
Several studies have investigated the biological effects of Coumarin, 6-nitro-3-(2-pyridyl)-:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits IC50 values ranging from 18.97 μg/mL to 98.14 μg/mL against various cancer cell lines, including PC3 and DU145 cells. These values indicate a potent anticancer effect compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties revealed that Coumarin, 6-nitro-3-(2-pyridyl)- showed significant activity against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Activity : Experimental models demonstrated that this coumarin derivative significantly reduced pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli, highlighting its therapeutic potential in inflammatory diseases .
Summary Table of Biological Activities
Properties
CAS No. |
3390-73-6 |
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Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
6-nitro-3-pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-11(12-3-1-2-6-15-12)8-9-7-10(16(18)19)4-5-13(9)20-14/h1-8H |
InChI Key |
DEVUZNNOKRMLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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